(3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
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Overview
Description
(3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chloro group and a methoxy(methyl)carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it an efficient method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly increase the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenyl derivatives .
Scientific Research Applications
(3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The chloro and methoxy(methyl)carbamoyl groups can further modulate the compound’s reactivity and binding affinity, allowing for fine-tuning of its biological and chemical properties .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler analog that lacks the chloro and methoxy(methyl)carbamoyl groups.
3-Chlorophenylboronic acid: Similar to (3-Chloro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid but lacks the methoxy(methyl)carbamoyl group.
3-Methoxyphenylboronic acid: Contains a methoxy group but lacks the chloro and methoxy(methyl)carbamoyl groups.
Uniqueness
This compound is unique due to the presence of both the chloro and methoxy(methyl)carbamoyl groups, which provide additional sites for chemical modification and enhance its reactivity and specificity in various applications .
Properties
Molecular Formula |
C9H11BClNO4 |
---|---|
Molecular Weight |
243.45 g/mol |
IUPAC Name |
[3-chloro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C9H11BClNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 |
InChI Key |
QNGQUIYMWXNDQL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)C(=O)N(C)OC)(O)O |
Origin of Product |
United States |
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